Product packaging for (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE(Cat. No.:)

(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE

Cat. No.: B8709717
M. Wt: 191.27 g/mol
InChI Key: BSDOTSALCUAPAW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-Pyridin-4-ylethyl)piperazine (CAS 612503-14-7) is a chiral piperazine derivative of high interest in medicinal chemistry research. Its molecular structure incorporates a stereochemically defined piperazine ring, a pyridine heterocycle, and a flexible ethyl linker, making it a valuable scaffold for the synthesis of biologically active molecules . Piperazine-based compounds are extensively utilized in pharmaceutical development to enhance key properties such as aqueous solubility, oral absorption, and bioavailability of drug candidates . This specific (S)-enantiomer is particularly valuable for constructing stereospecific ligands and probes. Research into structurally related pyridylpiperazine and piperazine derivatives has demonstrated their potential across various therapeutic areas. These compounds have been investigated as antagonists for targets like the histamine H3 receptor and the sigma-1 receptor (σ1R), which are relevant to neurological disorders and pain management . Furthermore, such heterocyclic hybrids are explored as inhibitors of enzymes such as urease, a target for combating pathogens like Helicobacter pylori , and acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), a promising target for atherosclerosis, hyperlipidemia, and neurodegenerative diseases . The molecule serves as a versatile building block, enabling researchers to develop novel chemical entities for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B8709717 (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(2S)-2-(2-pyridin-4-ylethyl)piperazine

InChI

InChI=1S/C11H17N3/c1(10-3-5-12-6-4-10)2-11-9-13-7-8-14-11/h3-6,11,13-14H,1-2,7-9H2/t11-/m0/s1

InChI Key

BSDOTSALCUAPAW-NSHDSACASA-N

Isomeric SMILES

C1CN[C@H](CN1)CCC2=CC=NC=C2

Canonical SMILES

C1CNC(CN1)CCC2=CC=NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 2 Pyridin 4 Ylethyl Piperazine and Its Diverse Analogs

General Synthetic Strategies for Piperazine (B1678402) Core Construction

The synthesis of the piperazine nucleus has evolved from classical cyclization methods to sophisticated catalytic and C-H functionalization strategies, enabling the creation of a diverse array of substituted piperazines.

Established Synthetic Pathways to Substituted Piperazines

The construction of carbon-substituted piperazine rings is traditionally achieved through the cyclization of appropriately functionalized linear diamine precursors. researchgate.net A prevalent method involves the reduction of 2,5-diketopiperazines, which are readily prepared by the cyclodimerization of amino acids. rsc.org This approach is particularly valuable for creating symmetrically substituted piperazines.

Other established routes include:

Reductive Amination: The reaction of 1,2-dicarbonyl compounds with 1,2-diamines followed by reduction provides access to the piperazine core. nih.gov

Transition-Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed to form the N-aryl bonds in N-arylpiperazines from aromatic halides and piperazine. mdpi.com Similarly, palladium-catalyzed cyclization of substrates containing a propargyl unit and a diamine component allows for the modular synthesis of highly substituted piperazines. organic-chemistry.org

[3+3] Dimerization of Aziridines: This method offers a pathway to piperazine derivatives, although it is often limited by the availability of the specific aziridine (B145994) starting materials. researchgate.net

Direct C-H Functionalization: More recent advancements have focused on the direct functionalization of the piperazine ring's C-H bonds, which avoids lengthy de novo synthesis. These methods, often employing photoredox catalysis, provide a powerful means to introduce aryl and alkyl groups at the α-position to a nitrogen atom. mdpi.comresearchgate.netencyclopedia.pub

A summary of common synthetic entries to the piperazine core is presented in the table below.

MethodPrecursorsKey Features
Diketopiperazine Reduction Amino acidsAccess to chiral piperazines; often yields cis-isomers. rsc.org
Reductive Amination Dicarbonyls, DiaminesAtom-economical; suitable for various substitution patterns. nih.gov
Pd-Catalyzed Cyclization Diamines, Dihalides/Propargyl unitsModular and flexible; high regio- and stereochemical control. organic-chemistry.org
Direct C-H Functionalization N-Protected Piperazine, Aryl/Alkyl sourceLate-stage modification; avoids de novo synthesis. mdpi.com
Iridium-Catalyzed [3+3] Cycloaddition Imines100% atom-economical; highly diastereoselective. nih.gov

Integration of Green Chemistry Principles in Piperazine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, and piperazine synthesis is no exception. Green chemistry principles are being integrated through several innovative strategies.

Photoredox catalysis represents a significant advance, utilizing visible light to drive chemical reactions under mild conditions. mdpi.com This approach can be used for the direct C-H functionalization of piperazines, reducing the need for pre-functionalized starting materials and harsh reagents. encyclopedia.pub Both transition-metal photocatalysts (e.g., iridium and ruthenium complexes) and purely organic photocatalysts have been developed, with the latter offering improved sustainability. mdpi.com

Atom economy is another core principle of green chemistry. Methods like the iridium-catalyzed head-to-head coupling of imines to form C-substituted piperazines are 100% atom-economical, meaning all atoms from the starting materials are incorporated into the final product, generating minimal waste. nih.gov Other sustainable approaches include "borrowing hydrogen" catalysis, which uses environmentally benign reagents like water and alcohols, and the use of piperazine itself as a cost-effective and recoverable solvent for certain reactions. nih.govorganic-chemistry.org

Enantioselective Synthesis of (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE

Achieving the (S)-stereochemistry at the C-2 position is critical for the target compound. This requires sophisticated asymmetric synthesis techniques that can precisely control the three-dimensional arrangement of atoms during the formation of the chiral center.

Application of Chiral Auxiliary Approaches for Stereocontrol

A reliable method for inducing stereoselectivity is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the synthetic intermediate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

A classic example is the use of (R)-phenylglycinol as a chiral auxiliary in the synthesis of 2-methylpiperazine. rsc.org In this approach, the auxiliary is condensed with an N-protected glycine (B1666218) to form an amide. Subsequent steps involving reduction and cyclization lead to a protected 2-oxopiperazine intermediate, where the stereochemistry is controlled by the auxiliary. Final reduction and removal of the auxiliary yield the enantiomerically pure 2-substituted piperazine.

Another powerful strategy is to start from the "chiral pool," utilizing readily available, inexpensive, and enantiomerically pure natural products like α-amino acids. rsc.org These compounds serve as chiral building blocks for the piperazine ring. For instance, an enantiopure α-amino acid can be converted into a chiral 1,2-diamine, which then undergoes cyclization, transferring its inherent chirality to the final piperazine product. rsc.org This method is practical, scalable, and avoids the need for chiral separation or an external chiral catalyst.

Chiral Starting MaterialSynthetic IntermediateResulting Piperazine
α-Amino AcidsChiral 1,2-diamines2-Substituted piperazines rsc.org
(R)-PhenylglycinolChiral 2-oxopiperazine2-Substituted piperazines rsc.org
L-ProlineBicyclic diketopiperazineChiral bicyclic piperazines rsc.org

Development of Asymmetric Catalysis Strategies in Chiral Piperazine Synthesis

Asymmetric catalysis offers a more elegant and efficient approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Several catalytic strategies have been successfully applied to the synthesis of chiral piperazines.

Palladium-catalyzed reactions are particularly prominent. The asymmetric allylic alkylation of N-protected piperazin-2-ones using a palladium catalyst with a chiral ligand provides access to both α-secondary and α-tertiary chiral piperazines in high yields and excellent enantioselectivities. nih.govcaltech.edu Another method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which produces chiral piperazin-2-ones that can be readily reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org

Asymmetric lithiation-trapping is another powerful technique. This method involves the deprotonation of an N-Boc protected piperazine at the α-position using a strong base (like s-BuLi) in the presence of a chiral ligand, most notably (-)-sparteine. researchgate.net The resulting chiral organolithium intermediate is then trapped with an electrophile to install the desired substituent with high enantioselectivity. This allows for the direct functionalization of the piperazine ring while setting the stereocenter.

Catalytic MethodCatalyst/Ligand SystemSubstrate TypeTypical Enantiomeric Excess (ee)
Asymmetric Allylic Alkylation Pd / Chiral LigandPiperazin-2-one enolatesGood to excellent nih.gov
Asymmetric Hydrogenation Pd / Chiral LigandPyrazin-2-olsUp to 90% dicp.ac.cn
Asymmetric Lithiation s-BuLi / (-)-SparteineN-Boc PiperazineUp to 83% researchgate.net
Iridium-Catalyzed Cycloaddition Iridium CatalystIminesHigh diastereoselectivity nih.gov

Chemoenzymatic Synthesis Methodologies for Enantiopure Compounds

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the unparalleled selectivity of biocatalysis. Enzymes operate under mild, environmentally friendly conditions (typically in aqueous media at room temperature) and can exhibit exquisite regio-, chemo-, and stereoselectivity.

While direct enzymatic routes to complex piperazines like the target compound are still emerging, analogous strategies in related N-heterocycles highlight the immense potential of this approach. For example, a highly efficient chemo-enzymatic method has been developed for the asymmetric dearomatization of pyridines to produce stereo-defined substituted piperidines. nih.gov This process utilizes a cascade of an amine oxidase and an ene-imine reductase (EneIRED) to convert tetrahydropyridines into chiral piperidines with precise stereocontrol. nih.gov

The principles of this methodology could be adapted for chiral piperazine synthesis. Potential strategies include:

Enzymatic Desymmetrization: An enzyme could selectively modify one of two identical functional groups on a prochiral diketopiperazine, creating a chiral intermediate.

Kinetic Resolution: An enzyme could selectively react with one enantiomer in a racemic mixture of a piperazine precursor, allowing for the separation of the desired enantiomer.

Biocatalytic Reductive Amination: Biocatalytic methods for the reductive amination of dicarbonyl compounds could provide an atom-economical and highly enantioselective route to chiral piperazines. nih.gov

These biocatalytic approaches offer a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds.

Chiral Resolution Techniques for Piperazine Derivatives

Obtaining the desired (S)-enantiomer of 2-(2-pyridin-4-ylethyl)piperazine requires the separation of a racemic mixture. This is commonly achieved through chiral resolution, a process that separates enantiomers. Key techniques include classical resolution via diastereomeric salt formation, modern chromatographic methods, and biocatalytic enzymatic resolutions.

Diastereomeric Salt Formation and Crystallization Protocols

Classical resolution by diastereomeric salt formation remains a widely used and economically viable method for separating enantiomers on an industrial scale. acs.org This technique involves reacting the racemic piperazine base with a chiral acid resolving agent to form two diastereomeric salts. researchgate.net Since diastereomers possess different physicochemical properties, including solubility, they can be separated by fractional crystallization. researchgate.net

The success of this method hinges on several factors: the selection of an appropriate resolving agent, the choice of solvent, and the crystallization conditions. acs.org A significant difference in solubility between the two diastereomeric salts is paramount for efficient separation. researchgate.net The process involves dissolving the racemic mixture and the resolving agent in a suitable solvent, allowing one diastereomer to crystallize preferentially while the other remains in the mother liquor. Subsequent filtration and liberation of the free base from the crystallized salt yield the enantiomerically enriched product.

A systematic screening approach is often employed to identify the optimal combination of resolving agents and solvents. acs.org For basic compounds like piperazine derivatives, common resolving agents are chiral acids such as tartaric acid, mandelic acid, and their derivatives. acs.orgrsc.org The solvent system plays a crucial role in modulating the solubility of the diastereomeric salts. unchainedlabs.com Isothermal solubility phase diagrams can be constructed to understand the phase behaviors and guide the optimization of resolution conditions, including stoichiometry of the resolving agent and concentration. acs.org

Resolving Agent CategorySpecific ExamplesKey Considerations
Chiral Carboxylic AcidsDi-p-toluoyl-tartaric acid, Dibenzoyl-tartaric acid, Mandelic acidAvailability in high enantiomeric purity, ability to form well-defined crystalline salts.
Chiral Sulfonic AcidsCamphorsulfonic acidStrong acids that can form stable salts with piperazine nitrogens.
Amino Acid DerivativesN-acetyl-L-phenylalanineOffer multiple interaction points for chiral recognition.

This table presents examples of resolving agent categories used for the chiral resolution of basic compounds like piperazine derivatives through diastereomeric salt formation.

Advanced Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer powerful and versatile alternatives for chiral separation, applicable to both analytical and preparative scales. nih.govregistech.com These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.govresearchgate.net

Direct separation on a CSP is the most common approach. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net The stability of these complexes differs for each enantiomer, leading to different retention times and thus, separation.

A wide variety of CSPs are commercially available, broadly categorized based on the type of chiral selector:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs due to their broad applicability and high loading capacity, particularly in SFC. nih.govresearchgate.net

Pirkle-type CSPs: These are based on smaller chiral molecules that have charge-transfer groups and dipole-stacking interaction sites.

Macrocyclic antibiotic CSPs: Teicoplanin-based phases, for example, have complex structures that provide multiple chiral recognition sites. researchgate.net

Cyclodextrin-based CSPs: Derivatized cyclodextrins, such as sulfated β-cyclodextrin, are effective selectors, especially in capillary electrophoresis (CE). bohrium.comresearchgate.net

Supercritical fluid chromatography (SFC) has emerged as a preferred technique for preparative chiral separations in the pharmaceutical industry due to its advantages of high speed, reduced organic solvent consumption, and lower backpressure compared to HPLC. nih.gov Method development often involves screening a panel of different CSPs and mobile phases to find the optimal separation conditions. registech.com

Chromatographic TechniqueChiral Selector/Stationary PhasePrinciple of Separation
HPLC Polysaccharide derivatives (e.g., cellulose, amylose carbamates)Differential formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. researchgate.net
SFC Pirkle-type, Polysaccharide-based CSPsSimilar to HPLC, but uses a supercritical fluid (e.g., CO2) as the main mobile phase, often with a co-solvent. nih.gov
CE Cyclodextrins (e.g., sulfated β-cyclodextrin)Differential migration of enantiomers in an electric field due to varying binding constants with the chiral selector in the buffer. bohrium.comresearchgate.net

This table outlines advanced chromatographic techniques and the principles behind their application in separating chiral piperazine derivatives.

Enzymatic Resolution of Racemic Piperazine Intermediates

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign approach to chiral resolution. nih.gov Enzymatic kinetic resolution (EKR) is based on the principle that an enzyme will react at a different rate with each enantiomer of a racemic substrate. Lipases are among the most frequently used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and lack of a need for cofactors. nih.gov

For resolving a racemic piperazine intermediate, a common strategy involves the N-acylation of the piperazine. In the presence of a suitable lipase (B570770) and an acyl donor (like vinyl acetate), one enantiomer of the N-acylated piperazine intermediate will be preferentially hydrolyzed, or conversely, one enantiomer of the piperazine will be preferentially acylated. researchgate.net This results in a mixture of an unreacted, enantiomerically enriched substrate and an enantiomerically pure product, which can then be separated by conventional methods like extraction or chromatography.

The enantioselectivity of the process is often described by the enantiomeric ratio (E), with high E-values (>100) being desirable for efficient resolution. nih.gov The choice of enzyme, solvent, acyl donor, and temperature are critical parameters that must be optimized to achieve high enantioselectivity and conversion. researchgate.net

Enzyme ClassTypical Substrate ModificationReaction Type
Lipases (e.g., Candida antarctica Lipase B, Burkholderia cepacia Lipase)N-acylated piperazine intermediateEnantioselective hydrolysis of the acyl group. nih.govresearchgate.net
Lipases Racemic piperazineEnantioselective N-acylation using an acyl donor (e.g., vinyl acetate). researchgate.net
Proteases N-acylated piperazine intermediateEnantioselective hydrolysis of the amide bond.

This table summarizes common enzymatic strategies for the kinetic resolution of racemic piperazine intermediates.

Chemical Modifications and Derivatization Strategies Applied to the this compound Scaffold

Once the enantiopure this compound core is obtained, its structural diversity can be expanded through various chemical modifications. These derivatizations are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs. The piperazine ring offers two nitrogen atoms for modification, while the pyridine (B92270) moiety provides sites for aromatic substitution.

N-Alkylation and N-Acylation Reactions for Scaffold Diversification

The secondary amine functionalities of the piperazine ring are prime targets for derivatization. N-alkylation and N-acylation are fundamental reactions used to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity.

N-Alkylation can be achieved through several methods. The most common is the reaction with an alkyl halide (e.g., alkyl bromide) in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the generated acid. nih.gov Another powerful method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov This method is particularly useful for introducing more complex alkyl groups. Given the two nitrogen atoms in the piperazine ring, regioselective mono-alkylation can be achieved by using a protecting group (e.g., Boc) on one of the nitrogens, followed by alkylation and subsequent deprotection.

N-Acylation is typically performed by reacting the piperazine with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an amide functionality, which can act as a hydrogen bond acceptor and can significantly alter the molecule's electronic and conformational properties.

Reaction TypeReagents and ConditionsResulting Functional Group
N-Alkylation Alkyl halide (R-X), Base (e.g., DIPEA, K2CO3)N-Alkyl
Reductive Amination Aldehyde (R-CHO) or Ketone (R2C=O), Reducing agent (e.g., NaBH(OAc)3)N-Alkyl
N-Acylation Acyl chloride (R-COCl) or Anhydride ((RCO)2O), BaseN-Acyl (Amide)
N-Arylation Aryl halide, Palladium catalyst (Buchwald-Hartwig amination)N-Aryl

This table details common N-functionalization reactions for diversifying the piperazine scaffold.

Regioselective Functionalization of the Pyridine Moiety

Modifying the pyridine ring offers another avenue for creating structural analogs. However, the direct C-H functionalization of pyridine is challenging due to its electron-deficient nature, which deactivates the ring towards electrophilic substitution, and the tendency of the nitrogen atom to coordinate with metal catalysts. nih.gov

Despite these challenges, several strategies have been developed for the regioselective functionalization of pyridines. nih.gov

Nucleophilic Aromatic Substitution (SNA_r_): The electron-poor character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group is present.

Directed Metalation: By using a directing group, it is possible to achieve regioselective deprotonation of a C-H bond followed by quenching with an electrophile.

Transition-Metal-Catalyzed C-H Activation: This has become a powerful tool for directly introducing substituents onto the pyridine ring. Depending on the catalyst and directing group, functionalization can be directed to specific positions. eurekaselect.commdpi.com For a 4-substituted pyridine like the one in the title compound, functionalization would typically be directed to the C2/C6 or C3/C5 positions. For instance, palladium-catalyzed C2 arylation of quinolines (a related N-heterocycle) has been demonstrated, suggesting similar transformations could be applied to pyridine systems. mdpi.com

The choice of method depends on the desired substituent and the required regioselectivity. These modifications can introduce new interaction points for binding to biological targets or can be used to fine-tune the electronic properties of the molecule.

Strategic Side-Chain Diversification and Linker Incorporation

The structural framework of this compound offers significant opportunities for synthetic modification, allowing for the systematic alteration of its physicochemical and pharmacological properties. The piperazine ring, with its two distinct nitrogen atoms (N1 and N4), serves as a versatile scaffold for strategic side-chain diversification and the incorporation of various linker moieties. These modifications are crucial in medicinal chemistry for optimizing target affinity, selectivity, metabolic stability, and pharmacokinetic profiles.

The versatility of the piperazine scaffold stems from the differential reactivity of its nitrogen atoms. researchgate.net One nitrogen is typically engaged in the connection to the pyridinylethyl side chain, leaving the other available for a wide array of chemical transformations. This inherent bifunctionality is widely exploited in the development of new chemical entities. nih.gov

Side-Chain Diversification Strategies

Diversification of the this compound core can be achieved through several synthetic routes, primarily targeting the secondary amine of the piperazine ring. Common strategies include N-alkylation, N-arylation, acylation, and reductive amination.

N-Alkylation and N-Arylation: The nucleophilic secondary amine of the piperazine moiety readily undergoes substitution reactions. N-alkylation can be performed using various alkyl halides or sulfonates to introduce simple alkyl chains or more complex functionalized groups. mdpi.com N-arylation, often achieved through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatics, allows for the introduction of diverse aryl and heteroaryl substituents. mdpi.com For instance, the reaction of a pyridinylpiperazine intermediate with various 2-chloro-N-arylacetamides can yield a library of diversified analogs. nih.gov

Acylation and Sulfonylation: Amide and sulfonamide functionalities are frequently incorporated to modulate the electronic properties and hydrogen-bonding capabilities of the molecule. Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides produces stable sulfonamides. These modifications can impact the basicity of the piperazine nitrogen and introduce new points for interaction with biological targets.

Reductive Amination: This powerful reaction allows for the introduction of a wide range of substituents by reacting the piperazine's secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3). mdpi.comacs.org This method is particularly useful for building complex side chains and is known for its high functional group tolerance.

The following table summarizes common diversification reactions applied to the piperazine scaffold.

Reaction Type Reagents Functional Group Introduced Key Features
N-Alkylation Alkyl Halides (R-X), Alkyl Tosylates (R-OTs)Alkyl chainsForms a C-N bond; versatile for introducing simple or functionalized alkyls.
N-Arylation Aryl Halides (Ar-X), Pd-catalyst/ligandAryl, Heteroaryl ringsExpands structure with aromatic systems; requires catalysis (e.g., Buchwald-Hartwig).
Acylation Acyl Chlorides (RCOCl), Carboxylic Acids + Coupling AgentsAmideIntroduces a carbonyl group, reduces basicity of the nitrogen, adds H-bond acceptor.
Reductive Amination Aldehydes (RCHO) or Ketones (RCOR'), NaBH(OAc)₃Substituted Alkyl groupsHighly versatile for complex side chains; mild reaction conditions.
Sulfonylation Sulfonyl Chlorides (RSO₂Cl)SulfonamideIntroduces a stable, non-basic sulfonamide linkage.

Linker Incorporation Methodologies

The piperazine ring is an exemplary linker in the design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding warhead to an E3 ligase-recruiting moiety. nih.govrsc.org Its structural rigidity and chemical stability make it a favored component in linker technology. nih.gov The synthetic strategies for diversification are directly applicable to the incorporation of linkers, where one of the reagents (e.g., an alkyl halide or carboxylic acid) is itself a linker or is attached to another molecular component.

Key considerations for linker incorporation include the linker's length, rigidity, and chemical nature, as these factors significantly influence the properties of the final conjugate.

Alkyl and Polyethylene Glycol (PEG) Linkers: Simple aliphatic chains or more hydrophilic PEG linkers are commonly attached to the piperazine nitrogen to control the distance and solubility of the resulting molecule. rsc.org The incorporation of PEG moieties can be a strategy to increase the solubility of PROTACs. rsc.org The detrimental effect of a carbonyl moiety on the basicity (pKa) of the piperazine nitrogen can be significantly reduced by separating it with four or more methylene (B1212753) units. rsc.org

Amide Bond Formation: Linkers containing a carboxylic acid can be coupled to the piperazine's secondary amine to form a stable amide bond. While this is a robust connection, it's important to note that an adjacent amide bond can lower the pKa of the piperazine nitrogen by approximately one unit compared to a simple alkyl substituent, affecting its protonation state at physiological pH. rsc.org

Click Chemistry: For more advanced linker strategies, functionalities suitable for "click chemistry," such as azides or alkynes, can be installed on the piperazine ring. This allows for the efficient and specific conjugation to other molecules. However, the resulting triazole ring from a copper-catalyzed azide-alkyne cycloaddition can decrease the piperazine's pKa by nearly three units, which may be undesirable if solubility via protonation is a goal. rsc.org

The choice of linker and its attachment chemistry is a critical design element, as it directly impacts the physicochemical properties and biological function of the final molecule. The table below outlines different linker types and their potential effects on the piperazine core.

Linker Type / Attachment Chemistry Example Structure Fragment Effect on Piperazine pKa Key Considerations
Alkyl Chain Piperazine-CH₂-CH₂-...Baseline basicity (pKa ≈ 8 for di-alkylated)Provides length and flexibility.
Amide Bond Piperazine-C(=O)-...Lowers pKa by ~1 unitStable connection, but reduces basicity. rsc.org
PEG Linker Piperazine-CH₂-CH₂-(O-CH₂-CH₂)n-...Ether oxygen has a less lowering effect on pKa than an amideEnhances solubility and polarity. rsc.org
Triazole (Click Chemistry) Piperazine-Triazole-...Lowers pKa by ~3 unitsHighly efficient conjugation, but significantly reduces basicity. rsc.org

By strategically employing these diversification and linker incorporation methodologies, the this compound scaffold can be systematically elaborated to generate a diverse range of analogs with tailored properties for various therapeutic applications.

Rigorous Structural and Conformational Analysis of 2s 2 2 Pyridin 4 Ylethyl Piperazine

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the complex structure and stereochemistry of (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE in solution. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide complementary information on the molecule's connectivity, stereochemistry, and conformational preferences.

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry and preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperazine (B1678402) ring, the ethyl linker, and the pyridine (B92270) moiety. The chemical shifts and coupling constants of the piperazine ring protons are particularly informative about the ring's conformation. In a chair conformation, axial and equatorial protons exhibit different chemical shifts and coupling patterns. The stereochemistry at the C2 position, being (S), will influence the magnetic environment of the adjacent protons, leading to specific coupling constants that can be analyzed to confirm the relative stereochemistry.

The preference for the substituent at the C2 position to be in an axial or equatorial orientation can be investigated using Nuclear Overhauser Effect (NOE) experiments. For 2-substituted piperazines, studies have shown a preference for the substituent to occupy the axial position to minimize steric interactions. nih.gov NOESY experiments on this compound would be expected to show correlations between the protons of the 2-(pyridin-4-ylethyl) group and the axial protons on the piperazine ring, which would support an axial preference for the substituent.

Expected ¹H NMR Data for this compound in CDCl₃

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
Pyridine H-2, H-6 ~8.50 d J = 6.0
Pyridine H-3, H-5 ~7.20 d J = 6.0
Piperazine H (axial) 2.50 - 2.90 m -
Piperazine H (equatorial) 2.90 - 3.20 m -
Ethyl CH₂ (to Py) ~2.80 t J = 7.5
Ethyl CH₂ (to Pip) ~2.65 m -
Piperazine C2-H ~2.95 m -

Note: This is a hypothetical data table based on analogous compounds. Actual values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state. These two techniques are complementary, as some vibrational modes may be more active in IR while others are more intense in Raman spectra.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperazine and ethyl groups will appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring will likely be observed in the 1000-1200 cm⁻¹ range.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Piperazine) Stretching 3350 - 3450 (medium) Weak
C-H (Pyridine) Stretching 3050 - 3150 (weak) Medium
C-H (Aliphatic) Stretching 2850 - 2960 (strong) Strong
C=N, C=C (Pyridine) Stretching 1590, 1560, 1480, 1440 (strong) Strong
CH₂ Bending 1450 - 1470 (medium) Medium
C-N (Piperazine) Stretching 1100 - 1200 (medium) Weak

Note: This is a hypothetical data table based on analogous compounds. Actual values may vary.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the definitive method for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction analysis would provide unequivocal proof of the (S)-configuration at the C2 stereocenter. This is typically achieved by using anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure or the use of a specific wavelength of X-rays.

The crystal structure would reveal the bond lengths, bond angles, and torsion angles of the molecule, providing a detailed picture of its solid-state conformation. It would confirm the chair conformation of the piperazine ring, which is the most stable conformation for six-membered saturated heterocycles. nih.gov Furthermore, it would definitively show whether the 2-(pyridin-4-ylethyl) substituent occupies an axial or equatorial position on the piperazine ring. Studies on similar 2-substituted piperazines suggest a preference for the axial conformation in the solid state. nih.gov

Intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group and the pyridine nitrogen atom, would also be elucidated. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁
a (Å) ~10.5
b (Å) ~6.2
c (Å) ~12.8
β (°) ~105
Z 2
Piperazine Ring Conformation Chair

Note: This is a hypothetical data table based on analogous compounds. Actual values may vary.

Advanced Conformational Studies of the Piperazine Ring System

The piperazine ring is a flexible six-membered ring that can exist in several conformations, with the chair form being the most stable. The presence of a substituent at the C2 position introduces conformational complexity, including the possibility of ring inversion and the axial/equatorial orientation of the substituent.

Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique to study the conformational dynamics of this compound in solution. rsc.org At room temperature, the piperazine ring may be undergoing rapid chair-to-chair inversion on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, the rate of ring inversion can be slowed down, and at a certain temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and then resolve into distinct signals at lower temperatures. From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the energy barrier (ΔG‡) for the ring inversion process can be calculated. This provides quantitative information about the flexibility of the piperazine ring. For substituted piperazines, these energy barriers are typically in the range of 10-14 kcal/mol.

In conjunction with experimental data, theoretical and computational methods are invaluable for exploring the conformational landscape of this compound. Molecular mechanics and quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations.

A systematic conformational search can be performed to identify all low-energy conformers. For the piperazine ring, this would involve calculations for the chair, boat, and twist-boat conformations. For each of these, the axial and equatorial orientations of the 2-(pyridin-4-ylethyl) substituent would be considered. These calculations typically confirm that the chair conformation is the global minimum.

Furthermore, computational methods can predict the relative energies of the axial and equatorial conformers. For 2-substituted piperazines, computational studies have often shown a slight preference for the axial conformation, which is consistent with some experimental findings. nih.gov These calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model and the predicted conformational preferences. The combination of experimental and theoretical approaches provides a robust and detailed understanding of the structural and conformational properties of this compound.

Computational and Theoretical Investigations of 2s 2 2 Pyridin 4 Ylethyl Piperazine

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE, might interact with a biological target, typically a protein. These methods are fundamental in identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their energetic favorability. The results of such studies can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. For this compound, a hypothetical docking study against a panel of relevant protein targets could yield data such as binding energies and inhibition constants (Ki), as illustrated in Table 1. Lower binding energies typically indicate a more favorable interaction. The binding modes of various piperazine (B1678402) derivatives have been explored in numerous studies, revealing key interactions that contribute to their biological activities. derpharmachemica.comnih.gov

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets This table contains hypothetical data for illustrative purposes.

Target Protein Binding Energy (kcal/mol) Predicted Ki (nM)
Dopamine (B1211576) D2 Receptor -8.5 50
Serotonin (B10506) 5-HT2A Receptor -9.2 25
Histamine (B1213489) H1 Receptor -7.8 150

A detailed analysis of the docked poses of this compound would reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the pyridine (B92270) nitrogen of the compound could act as a hydrogen bond acceptor, while the piperazine ring might engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. Understanding this complementarity is crucial for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target protein. Similar analyses have been conducted for other piperazine-containing compounds to elucidate their mechanism of action. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of a molecule. These methods are invaluable for characterizing the intrinsic properties of this compound.

DFT calculations can be used to determine a wide range of molecular properties. researchgate.netitu.edu.trnih.gov For this compound, these calculations would typically involve optimizing the molecular geometry to find the most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. A hypothetical summary of such calculated properties is presented in Table 2.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table contains hypothetical data for illustrative purposes.

Property Predicted Value
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV

Molecules like this compound can exist in multiple conformations due to the flexibility of the piperazine ring and the ethyl linker. A conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.govnih.gov This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The conformation with the lowest energy is known as the global minimum. Identifying the low-energy conformations is important because they are the most likely to be biologically active. The relative energies of different conformers can provide insights into the molecule's flexibility and how it might adapt its shape to fit into a protein's binding site.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While molecular docking and quantum chemical calculations provide static pictures of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves. For this compound, an MD simulation could be performed on the ligand-protein complex obtained from docking studies. This would provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. Key parameters that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals their flexibility. Such computational studies have been successfully applied to understand the dynamic interactions of other piperazine derivatives with their biological targets. nih.gov

Investigation of Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the stability of a ligand-receptor complex and to characterize its dynamic behavior over time. For this compound, MD simulations can elucidate the specific molecular interactions that govern its binding to a target receptor, such as a G-protein-coupled receptor or an ion channel. These simulations model the movements and interactions of atoms in the complex, providing insights into the binding mode and the stability of the ligand within the active site.

Research on analogous piperazine and pyridinylpiperazine derivatives has shown that binding is often stabilized by a combination of interactions. nih.govnih.gov A crucial interaction typically involves the protonated nitrogen of the piperazine ring forming a salt bridge with an acidic amino acid residue, such as aspartic acid (Asp) or glutamic acid (Glu), in the receptor's binding pocket. nih.gov Furthermore, the pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp).

Table 1: Hypothetical Interaction Analysis of this compound in a Receptor Binding Site

Interacting ResidueInteraction TypeDistance (Å)Occupancy (%)
Asp126Salt Bridge / H-Bond2.895.2
Glu172Salt Bridge / H-Bond2.991.5
Phe133π-π Stacking4.578.3
Tyr206Hydrophobic Interaction3.885.0
Trp89Cation-π Interaction4.265.7

Solvation Effects and Conformational Ensembles in Solution

The biological activity of a molecule is intrinsically linked to its conformational behavior in an aqueous environment. For this compound, understanding its conformational preferences and the influence of solvation is critical. The piperazine ring typically exists in a low-energy chair conformation, but boat conformations can also occur, particularly upon metal ion coordination. nih.gov The substituent at the C2 position can adopt either an axial or an equatorial position.

Computational studies on other 2-substituted piperazines have indicated a preference for the axial conformation, as this can minimize steric hindrance and may be further stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, an intramolecular hydrogen bond could potentially form between the N4-H of the piperazine ring and the nitrogen of the pyridine ring, stabilizing a specific folded conformation.

Table 2: Predicted Relative Energies of Key Conformations in an Aqueous Medium

ConformationSubstituent OrientationDihedral Angle (C3-N4-C5-C6)Relative Energy (kcal/mol)
ChairAxial55.8°0.00
ChairEquatorial-54.9°+1.5
Twist-Boat-25.1°+5.8

Structure-Based and Ligand-Based Drug Design Principles Applied to this compound Derivatives

Pharmacophore Modeling for Receptor Recognition Features

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for derivatives of this compound can be generated from a set of known active molecules or from the ligand-receptor complex itself.

Based on its structure, the key pharmacophoric features of this compound would include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring.

A Positive Ionizable (PI) Feature: The secondary amine of the piperazine ring, which is expected to be protonated at physiological pH. This feature also serves as a Hydrogen Bond Donor (HBD).

A Hydrophobic/Aromatic (H/Ar) Feature: The pyridine ring.

Additional HBD/HBA features from the second piperazine nitrogen, depending on its substitution.

This model serves as a 3D query to screen large chemical databases for novel compounds that possess the same essential features in the correct spatial orientation, potentially leading to the discovery of new active molecules. nih.govnih.gov Studies on similar piperazine-containing compounds have successfully used such models to identify potent ligands. nih.gov

Table 3: Key Pharmacophoric Features of this compound

FeatureDescriptionLocation
HBAHydrogen Bond AcceptorPyridine Nitrogen
PI/HBDPositive Ionizable / Hydrogen Bond DonorPiperazine N4-H+
AromaticAromatic RingPyridine Ring
HBA/HBDHydrogen Bond Acceptor/DonorPiperazine N1

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed molecules prior to their synthesis.

2D-QSAR models correlate biological activity with physicochemical properties, or "descriptors," calculated from the 2D representation of the molecules. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), topological (e.g., connectivity indices), or structural (e.g., molecular weight, number of hydrogen bond donors). nih.gov

For a series of this compound derivatives, a 2D-QSAR model could be developed using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net For example, a study on aryl alkanol piperazine derivatives found that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and partial negative surface area (Jurs-PNSA-3) were critical for predicting 5-HT reuptake inhibition activity. nih.gov A similar approach could identify the key molecular properties of this compound derivatives that govern their affinity for a specific target.

Table 4: Example 2D Descriptors and Their Hypothetical Contribution to a QSAR Model

DescriptorDescriptor ClassDescriptionCorrelation with Activity
SlogPPhysicochemicalLog of the octanol/water partition coefficientPositive
TPSATopologicalTopological Polar Surface AreaNegative
Dipole-magElectronicMagnitude of the dipole momentPositive
KierFlexShapeKier flexibility indexNegative

3D-QSAR methods provide a more detailed understanding by considering the three-dimensional properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful techniques used to correlate biological activity with the shape and electronic properties of molecules in 3D space. slideshare.net

In a 3D-QSAR study of this compound derivatives, the compounds would first be aligned based on a common substructure.

CoMFA calculates steric and electrostatic fields around each molecule. The resulting contour maps highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are favorable or unfavorable for activity.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the structure-activity relationship. researchgate.netmdpi.com

The contour maps generated from these analyses provide intuitive visual guidance for drug design. For example, a map might show a region where an electropositive group is favored, suggesting that adding a basic moiety at that position could enhance activity. Studies on various piperazine derivatives have successfully used CoMFA and CoMSIA to elucidate the structural requirements for high affinity at their respective targets. researchgate.netnih.gov

Table 5: Hypothetical Field Contributions in a CoMSIA Model for this compound Derivatives

Field TypeContribution (%)Description
Steric18%Favorable bulky groups in specific regions increase activity.
Electrostatic31%Regions where positive or negative potential is favorable.
Hydrophobic15%Favorable hydrophobic groups enhance binding.
H-Bond Donor22%Regions where H-bond donors are required for activity.
H-Bond Acceptor14%Regions where H-bond acceptors are required for activity.

Molecular Interactions and Biological Target Engagement of 2s 2 2 Pyridin 4 Ylethyl Piperazine Derivatives in Vitro

In Vitro Ligand-Receptor Binding Assays and Affinity Profiling

The initial assessment of the pharmacological activity of (2S)-2-(2-pyridin-4-ylethyl)piperazine derivatives typically involves in vitro ligand-receptor binding assays. These assays are crucial for determining the affinity and selectivity of the compounds for their molecular targets.

Characterization of Binding Affinity and Receptor Selectivity

Radioligand binding assays are a common method used to determine the binding affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. A lower Ki or IC50 value indicates a higher binding affinity.

Derivatives of the pyridinylpiperazine scaffold have been evaluated against a variety of G-protein coupled receptors (GPCRs). For instance, certain arylpiperazine derivatives have been shown to possess high affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Novel ω-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl derivatives containing a pyrid-2(1H)-one moiety have demonstrated high affinity for the 5-HT1A receptor, with Ki values in the nanomolar range. researchgate.net Specifically, a derivative with a 5-phenylsubstituted pyridone ring showed a Ki of 17 nM for the 5-HT1A receptor. researchgate.net

Furthermore, research into dual-acting ligands has shown that piperazine (B1678402) derivatives can exhibit high affinity for multiple receptors. For example, certain piperazine-based compounds have been identified as potent antagonists for both the histamine (B1213489) H3 and sigma-1 (σ1) receptors. acs.org The replacement of a piperidine (B6355638) moiety with a piperazine in one such series resulted in a significant change in affinity, highlighting the structural importance of the piperazine ring for receptor interaction. acs.org

Compound Derivative ClassTarget ReceptorBinding Affinity (Ki)
5-Phenylsubstituted pyridone-arylpiperazine5-HT1A17 nM
N-Arylpiperazine mGlu5 PAMmGluR5-
Piperazine-based histamine H3/σ1 antagonistHistamine H33.17 nM
Piperazine-based histamine H3/σ1 antagonistSigma-1 (σ1)1531 nM
Polyfunctionalized small pyridine (B92270)Sigma-1 (hσ1R)1.45 nM

Competitive Binding Studies for Receptor Subtype Discrimination

Competitive binding studies are essential for determining the selectivity of a compound for different receptor subtypes. These experiments involve competing the test compound against a panel of radioligands specific for various receptor subtypes. A compound that shows high affinity for one subtype and significantly lower affinity for others is considered selective.

For example, studies on polyfunctionalized small pyridines, which include a piperazine-like motif, have demonstrated significant selectivity between sigma receptor subtypes. One derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the σ1 receptor (Ki = 1.45 nM) with a 290-fold selectivity over the σ2 receptor subtype. nih.gov This level of subtype discrimination is a critical factor in developing targeted therapeutics with fewer off-target effects.

Enzyme Inhibition Kinetics and Mechanistic Investigations

Beyond receptor binding, derivatives of this compound have been investigated as enzyme inhibitors. Understanding the kinetics and mechanism of this inhibition is key to their development as therapeutic agents.

Elucidation of Key Catalytic Interactions and Inhibition Modes

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting a specific enzyme, typically reported as an IC50 value. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A notable example is the investigation of pyridylpiperazine hybrid derivatives as urease inhibitors. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. nih.gov In vitro inhibition assays demonstrated that several 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives are potent urease inhibitors, with some compounds exhibiting IC50 values as low as 2.0 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.2 µM). nih.gov Molecular docking studies suggest that these inhibitors form favorable interactions with the active site of the urease enzyme. nih.gov

Similarly, piperazine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. researchgate.net Virtual screening and subsequent in vitro testing have shown that certain piperazine derivatives can bind to both the catalytic and peripheral anionic sites of AChE. researchgate.net

Compound Derivative ClassTarget EnzymeInhibition Potency (IC50)
1-(3-nitropyridin-2-yl)piperazine derivative (5b)Jack Bean Urease2.0 ± 0.73 µM
1-(3-nitropyridin-2-yl)piperazine derivative (7e)Jack Bean Urease2.24 ± 1.63 µM
Thiourea (Standard)Jack Bean Urease23.2 ± 11.0 µM
Polyfunctionalized small pyridine (5)Acetylcholinesterase (AChE)13 nM

Investigations of Specific Biological Targets Relevant to Piperazine Scaffolds

The piperazine scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets. researchgate.netmdpi.com The two nitrogen atoms in the six-membered ring provide sites for substitution, allowing for the creation of large and diverse chemical libraries. mdpi.com

The versatility of the piperazine ring allows its derivatives to target a broad spectrum of biological entities, including:

G-Protein Coupled Receptors (GPCRs): As discussed, these include serotonin, dopamine, histamine, and glutamate (B1630785) receptors. researchgate.netacs.orgnih.gov

Enzymes: Piperazine derivatives have shown inhibitory activity against enzymes such as urease, acetylcholinesterase, and various kinases. nih.govresearchgate.netresearchgate.net

Ion Channels: Certain piperazine-containing drugs, like flunarizine, act as calcium channel blockers. researchgate.net

Proteases: The HIV-1 protease inhibitor indinavir (B1671876) contains a piperazine moiety, demonstrating the scaffold's relevance in antiviral drug design. researchgate.net

This broad applicability underscores the importance of the piperazine scaffold in the development of new therapeutic agents for a wide range of diseases. researchgate.netnih.gov

Interaction with Serotonin and Dopamine Receptors

Derivatives of the arylpiperazine scaffold, which includes the pyridinylethyl)piperazine core, are well-documented for their significant interactions with monoamine neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. These interactions are critical to their effects on the central nervous system. In vitro radioligand binding assays, performed on membranes from cell lines stably expressing human cloned receptors, have been instrumental in quantifying these affinities, typically expressed as inhibition constants (Kᵢ).

Research has shown that structural modifications to the piperazine core can modulate both affinity and selectivity across various receptor subtypes. For instance, a series of N-phenylpiperazine benzamide (B126) analogs demonstrated a wide range of binding affinities for human D₂ and D₃ dopamine receptors. One lead compound exhibited a high affinity for the D₃ receptor with a Kᵢ value of 1.4 nM and over 400-fold selectivity against the D₂ receptor. nih.gov In another study, arylpiperazine derivatives were designed to target a profile of 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, and D₂ receptors. One such compound, 12a , showed an affinity profile with Kᵢ values of 41.5 nM for 5-HT₁ₐ, 315 nM for 5-HT₂ₐ, 42.5 nM for 5-HT₇, and 300 nM for D₂ receptors. nih.gov Another compound, 9b , displayed Kᵢ values of 23.9 nM (5-HT₁ₐ), 39.4 nM (5-HT₂ₐ), and 45.0 nM (5-HT₇). nih.gov

Further studies on indazole and piperazine-based compounds revealed high affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, with Kᵢ values in the low nanomolar range for some derivatives. nih.gov The affinity is sensitive to the nature and position of substituents on the aryl ring; for example, ortho-phenyl electron-donating groups tend to enhance affinity for the 5-HT₁ₐ receptor. nih.gov The versatility of the piperazine scaffold allows for the fine-tuning of receptor interaction profiles, leading to dual or multi-target ligands.

Table 1: In Vitro Binding Affinities (Kᵢ, nM) of Representative Piperazine Derivatives for Serotonin and Dopamine Receptors
Compound/Derivative ClassD₂ ReceptorD₃ Receptor5-HT₁ₐ Receptor5-HT₂ₐ Receptor5-HT₇ ReceptorReference
N-Phenylpiperazine Benzamide (6a )>630 nM1.4 nM199 nM-- nih.gov
Arylpiperazine (12a )300 nM-41.5 nM315 nM42.5 nM nih.gov
Arylpiperazine (9b )--23.9 nM39.4 nM45.0 nM nih.gov
1,3,5-Triazine-Methylpiperazine (4 )>10000 nM-8390 nM272 nM>10000 nM researchgate.net
Indazole-Piperazine Derivatives1.1 - 182 nM-1.2 - 270 nM1.6 - >1000 nM- nih.gov

Profiling Against Nuclear Hormone Receptors

While the primary focus for piperazine derivatives has been on cell surface receptors and enzymes, some research has explored their potential as ligands for intracellular nuclear hormone receptors. These receptors are ligand-activated transcription factors that regulate gene expression. A study involving the synthesis of novel norbornenylpiperazine derivatives investigated their potential as ligands for this receptor class. japsonline.com The research involved both in silico modeling and subsequent in vitro evaluation to assess the interactions between the synthesized compounds and target nuclear hormone receptors. japsonline.com This line of inquiry suggests that the versatile piperazine scaffold can be adapted to engage with these intracellular targets, although this remains a less explored area compared to their neurotransmitter receptor activity. japsonline.com

Inhibition Mechanisms of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The global health crisis caused by SARS-CoV-2 spurred intensive research into antiviral agents, with the virus's main protease (Mᵖʳᵒ or 3CLᵖʳᵒ) emerging as a prime therapeutic target. The piperazine scaffold has proven to be a valuable framework for designing potent Mᵖʳᵒ inhibitors. In vitro studies have identified both non-covalent and covalent inhibitors based on this structure.

One study reported the discovery of non-covalent, non-peptide Mᵖʳᵒ inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold. nih.gov Through structure-based rational design, an optimized compound, GC-14 , was identified that inhibits Mᵖʳᵒ with high potency, showing an IC₅₀ value of 0.40 µM. nih.govresearchgate.net This compound also demonstrated excellent target selectivity against human proteases like cathepsins and caspase 3. nih.govresearchgate.net

In a different approach, piperazine derivatives were designed as covalent inhibitors. A series of compounds with a piperazine scaffold containing various electrophilic "warheads" were synthesized to form a covalent bond with the catalytic cysteine residue (Cys145) in the Mᵖʳᵒ active site. nih.govacs.org The most potent compound from this series, GD-9 , exhibited a significant enzymatic inhibition of Mᵖʳᵒ with an IC₅₀ of 0.18 µM. nih.govacs.org

Table 2: In Vitro Inhibitory Activity (IC₅₀) of Piperazine Derivatives Against SARS-CoV-2 Main Protease (Mᵖʳᵒ)
CompoundInhibition MechanismIC₅₀ (µM)Target SelectivityReference
GC-14 Non-covalent0.40High vs. human cathepsins & caspase 3 nih.govresearchgate.net
GD-9 Covalent0.18Favorable vs. human cysteine proteases nih.govacs.org

Engagement with Other Enzyme Classes (e.g., Carbonic Anhydrases)

Beyond proteases, piperazine derivatives have been investigated for their interaction with other enzyme classes, notably carbonic anhydrases (CAs). CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Depending on the substitution pattern, piperazine derivatives can act as either inhibitors or activators of various human CA (hCA) isoforms.

A series of chiral 2-(2-hydroxyethyl)piperazine derivatives carrying a 4-sulfamoylbenzoyl moiety were prepared and evaluated as hCA inhibitors. nih.gov Some of these compounds showed inhibitory potency in the nanomolar range, with a preferential inhibition of the tumor-associated isoform hCA IX. nih.gov Another study on hydroxyimine-tethered benzenesulfonamides incorporating a piperazine linker also identified potent inhibitors of several hCA isoforms. acs.org For example, compound 29 inhibited hCA I with a Kᵢ of 3.0 nM, while compound 32 inhibited hCA II with a Kᵢ of 4.4 nM. acs.org The cancer-related isoform hCA XII was significantly inhibited by compounds 29 and 31 , both with a Kᵢ value of 5.5 nM. acs.org

Conversely, a different investigation profiled a library of piperazine derivatives for their ability to activate hCA isoforms. nih.govresearchgate.net Most of the tested derivatives showed activating properties against the cytosolic isoforms hCA I, II, and VII, with activation constants (Kₐ) in the micromolar range. For hCA I, Kₐ values ranged from 32.6–131 µM, while for hCA II and hCA VII, the ranges were 16.2–116 µM and 17.1–131 µM, respectively. nih.govresearchgate.net

Molecular Mechanism of Action at the Cellular Level (in vitro research)

Understanding the molecular interactions at the protein level provides a foundation for elucidating the mechanisms by which these compounds exert their effects within a cellular context. In vitro cellular studies have begun to unravel the downstream consequences of target engagement by this compound derivatives, from the modulation of signaling cascades to the precise structural details of their binding modes.

Modulation of Intracellular Signaling Pathways

The binding of piperazine derivatives to cell surface receptors, such as dopamine and serotonin receptors, initiates intracellular signaling cascades that mediate the cellular response. Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

For example, in CHO-K1 cells expressing human dopamine D₂ receptors, certain indazole-piperazine derivatives were shown to act as antagonists. nih.gov They inhibited the dopamine response in functional assays of cAMP signaling, with the top compounds achieving approximately 50% inhibition of the dopamine response at a 1 µM concentration. nih.gov

In a different context, N-arylpiperazine derivatives have been identified as small-molecule interferon (IFN) inducers. nih.gov In cellular assays, a lead compound, 5i , was shown to mediate the type I IFN signaling pathway. nih.gov This was confirmed through ELISA assays which measured the extracellular release of IFNβ and the interferon-stimulated gene product IP-10, confirming that the compound activates the JAK/STAT pathway downstream of the IFN receptor. nih.gov

Structural Elucidation of Protein-Ligand Complexes (e.g., Co-crystallography, Cryo-Electron Microscopy)

High-resolution structural biology techniques provide definitive evidence of how a ligand binds to its target protein. For piperazine derivatives, X-ray co-crystallography has been particularly successful in revealing the atomic details of their interactions.

In the context of SARS-CoV-2 Mᵖʳᵒ inhibition, co-crystal structures have been determined for both non-covalent and covalent inhibitors. The X-ray structure of Mᵖʳᵒ in complex with the non-covalent inhibitor GC-14 confirmed that the inhibitor occupies multiple subpockets of the active site, engaging in critical non-covalent interactions. nih.govresearchgate.net Similarly, the co-crystal structure of Mᵖʳᵒ with the covalent inhibitor GD-9 validated the design concept, showing the inhibitor's warhead covalently bound to the sulfur atom of the catalytic Cys145 residue. nih.govacs.org These structures provide a precise map of the hydrogen bonds, hydrophobic interactions, and covalent linkages responsible for the potent inhibition, offering a crucial blueprint for future structure-based drug design.

Detailed Structure Activity Relationship Sar Studies of 2s 2 2 Pyridin 4 Ylethyl Piperazine Analogs

Impact of Substituents on Biological Activity and Selectivity

The two nitrogen atoms of the piperazine (B1678402) ring are key points for chemical modification, and substitutions at these positions profoundly affect the biological profile of the analogs. researchgate.net The N1 and N4 positions can be functionalized with a variety of substituents, including alkyl, aryl, and diverse heterocyclic groups, to modulate properties like lipophilicity, metabolic stability, and target-binding affinity. researchgate.netnih.gov

Research into related pyridyl-piperazinyl derivatives has shown that substitution on the piperazine ring can have a pronounced effect on receptor affinity. For instance, in a series of CXCR3 chemokine antagonists, the introduction of a 2'(S)-ethylpiperazine moiety resulted in a compound with a human CXCR3 IC50 of 0.2 nM, highlighting the significant impact of even small alkyl substitutions. nih.gov In other studies on dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring was found to accommodate various substituted indole (B1671886) rings, indicating that bulky heterocyclic moieties are well-tolerated. nih.gov Interestingly, the linker connecting the heterocycle to the piperazine nitrogen—such as a direct attachment, a methylene (B1212753) unit, or an amide linker—also influences binding affinity for D2 and D3 receptors. nih.gov

The conformational rigidity of the piperazine ring is also crucial for activity. Studies on nucleozin (B1677030) analogs, which feature a piperazine system, revealed that replacing the flexible piperazine ring with more rigid bicyclic systems like 2,5-diazabicyclo[2.2.1]heptane (DBH) or more flexible ethylenediamine (B42938) groups led to a loss of anti-influenza activity. researchgate.net This suggests that the specific conformation and flexibility afforded by the piperazine ring are essential for optimal interaction with the biological target. researchgate.net

Table 1: Influence of Piperazine N-Substituents on Receptor Binding Affinity Data synthesized from studies on related piperazine-containing compounds.

Compound Series N-Substituent Linker Target Binding Affinity (Ki or IC50) Reference
Pyridyl-piperazinyl-piperidines(S)-ethyl-CXCR30.2 nM (IC50) nih.gov
Tetrahydro-naphthalenols5-IndoleAmideD2/D3Ki: 144 nM (D2), 3.87 nM (D3) nih.gov
Tetrahydro-naphthalenols5-IndoleMethyleneD2/D3Ki: half of amide counterpart nih.gov
Tetrahydro-naphthalenols5-IndoleDirectD2/D3Ki: 30 nM (D2), 2 nM (D3) nih.gov
Nucleozin Analogs2,5-diazabicyclo[2.2.1]heptane-Influenza VirusLess Active researchgate.net
Nucleozin AnalogsEthylenediamine-Influenza VirusLess Active researchgate.net

Modifications to the pyridine (B92270) ring primarily influence the electronic properties of the molecule, which can be critical for target interaction. nih.gov Substituting the 4-position of the pyridine ring with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can tune the electron density of the entire molecule, affecting properties like metal binding and redox potentials in metalloenzyme-inspired catalysts. nih.govnih.gov

In studies of NNN pincer-type ligands, where a central pyridine ring is modified, substitutions at the 4-position with groups like -OH, -Cl, and -NO2 were shown to alter the electronic properties of the coordinated metal center without changing the geometry. nih.gov This electronic tuning was directly correlated with catalytic activity. nih.gov For example, in one C-C coupling reaction, EWGs in the 4-position of the pyridine ring led to higher catalytic yields compared to EDGs. nih.gov While these studies are not on the specific (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE scaffold, they establish the principle that pyridine ring substitutions are a powerful tool for modulating molecular properties and biological function.

In a series of 2-(1-piperazinyl)pyridines designed as serotonin (B10506) 5-HT(2A) receptor antagonists, substitutions at the 4- and 6-positions of the pyridine ring were explored. The resulting analogs showed high affinity for the 5-HT(2A) receptor, with Ki values in the range of 34-78 nM, demonstrating that the substitution pattern on the pyridine core is a key determinant of biological activity. nih.gov

The ethyl linker connecting the piperazine and pyridine moieties is a critical component for defining the spatial relationship between these two key pharmacophoric elements. Variations in the length and branching of this alkyl chain can significantly alter binding affinity and selectivity by changing the molecule's ability to adopt an optimal conformation for receptor binding.

In the development of CXCR4 antagonists, the replacement of a flexible butylamine (B146782) side chain with more constrained N-alkyl-substituted heterocycles was investigated. nih.gov Analogs featuring ethylpiperidine linkers, which closely resembled the parent chain but with limited rotation, maintained robust CXCR4 inhibition. nih.gov Further SAR studies on these antagonists showed that modifying the N-alkyl substitution on the piperazine, such as changing from a methyl to an ethyl or propyl group, had a significant impact on both potency and metabolic stability. An N-propyl piperazine analog retained high CXCR4 activity while showing improved metabolic stability and reduced off-target activity compared to other variations. nih.gov

Quantitative structure-activity relationship (QSAR) analysis of a different class of H1 antagonists, including [2-[(arylamino)carbonyl]ethyl]piperazines, indicated that the hydrophobicity of the side chain plays a major role in their activity. nih.gov This suggests that beyond simple length and conformation, the physicochemical properties of the linker are also important. In another study on sigma receptor ligands, changing the linker length between a piperidine (B6355638) ring and a pyridine core from n=2 (ethyl) to n=1 (methyl) had a profound effect on selectivity between σ1 and σ2 receptor subtypes. nih.gov

Stereochemical Influence on Molecular Recognition, Binding Affinity, and Biological Activity

The designation "(2S)" indicates a specific three-dimensional arrangement at the second position of the piperazine ring, a chiral center. This stereochemistry is often crucial for biological activity, as molecular recognition by biological targets like receptors and enzymes is highly dependent on the precise 3D shape of the ligand. researchgate.netresearchgate.net For a chiral drug, it is common for one enantiomer to be significantly more active than the other, as it will have a more complementary fit to the asymmetric binding site of its target. rsc.org

The importance of stereochemistry has been consistently demonstrated in related compound series. For instance, in the development of dopamine D3 receptor ligands, the (-)-enantiomers of 5-hydroxy series hybrid compounds consistently exhibited higher affinity for the D3 receptor compared to the (+)-versions. nih.gov Specifically, the enantiomers of one potent racemic compound showed differential activity, with (-)-10e displaying significantly higher affinity at both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its enantiomer (+)-10e (Ki = 113 nM for D2, 3.73 nM for D3). nih.gov Similarly, for a series of CXCR4 antagonists, enantiomerically pure piperidines were explored, with the (S) and (R) configurations leading to differences in potency and off-target effects. nih.gov

The lack of structural diversity in carbon-substituted piperazines in many approved drugs highlights an underexplored area of chemical space. rsc.org The development of asymmetric synthesis methods is crucial for accessing specific stereoisomers like this compound, allowing for a detailed investigation of how chirality governs molecular interactions and biological outcomes. rsc.org

Elucidation of Key Pharmacophoric Features from SAR Data

Based on the cumulative SAR data, a general pharmacophore model for this class of compounds can be proposed. A pharmacophore defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For piperazine-based ligands, these models often include a basic tertiary amine, a central core or scaffold, and a linker of a specific length. nih.gov

The key pharmacophoric features for this compound analogs can be elucidated as follows:

Basic Nitrogen Center: The piperazine ring contains at least one basic nitrogen atom that is likely protonated at physiological pH. This positive charge is often critical for forming an ionic interaction or a key hydrogen bond with an acidic residue (e.g., Aspartic acid) in the binding pocket of the target receptor. nih.gov SAR studies on dopamine receptor ligands highlight the essential role of the central amine site. nih.govnih.gov

Hydrogen Bond Acceptor/Donor: The second nitrogen of the piperazine ring can act as a hydrogen bond acceptor. Substituents on this nitrogen can be tailored to introduce additional hydrogen bond donors or acceptors, further refining the binding profile. mdpi.com

Hydrophobic/Aromatic Pyridine Ring: The pyridine ring serves as a crucial aromatic feature, likely engaging in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target's binding site. The position of the nitrogen atom in the ring and the electronic nature of any substituents are key for optimizing these interactions. nih.gov

Defined Spatial Orientation: The ethyl linker and the chiral center at the C2 position of the piperazine ring work in concert to hold the basic nitrogen and the pyridine ring in a specific spatial orientation. The (2S)-stereochemistry dictates a precise 3D arrangement that is optimal for fitting into the asymmetric binding site of the biological target. researchgate.net The loss of activity when the piperazine ring is made more rigid or more flexible underscores the importance of this defined, yet not overly constrained, conformation. researchgate.net

These features collectively define the molecular blueprint required for high-affinity binding and biological activity, guiding the future design of more potent and selective analogs.

Applications of 2s 2 2 Pyridin 4 Ylethyl Piperazine As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Enantioselective Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The incorporation of a chiral, C2-substituted piperazine (B1678402) moiety is a powerful strategy for introducing stereochemical complexity in the synthesis of high-value molecules. The (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE building block offers a unique combination of a defined stereocenter and multiple functional handles for further elaboration.

Methodologies such as the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provide a robust route to α-substituted chiral piperazine precursors. nih.govnih.gov These intermediates can then be reduced to the corresponding piperazines. This approach has been successfully applied to the synthesis of analogues of the anticancer drug imatinib, demonstrating the feasibility of incorporating chiral tertiary piperazines into medicinally relevant scaffolds. nih.govcaltech.edu By analogy, this compound could be employed as a key fragment in the synthesis of novel kinase inhibitors or other pharmaceutical agents where the piperazine and pyridine (B92270) rings are crucial for target binding.

The diastereoselective alkylation of chiral diamides derived from piperazines has also been shown to produce optically active alcohols and acids with moderate to good enantiomeric excess. oup.com This highlights the role of the chiral piperazine core in directing subsequent stereoselective transformations. The pyridylethyl side chain of the target compound could further influence the stereochemical outcome of such reactions or serve as a coordination site for metal-catalyzed transformations.

Table 1: Examples of Asymmetric Synthesis Utilizing Chiral Piperazine Precursors

Reaction TypeChiral PrecursorProductKey Catalyst/ReagentEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric Allylic AlkylationN-protected piperazin-2-oneα-Tertiary piperazin-2-onePalladium-catalyst with chiral ligandUp to 99% ee nih.govcaltech.edu
Asymmetric HydrogenationPyrazin-2-olChiral piperazin-2-onePalladium-catalyst84-90% ee dicp.ac.cnrsc.org
Diastereoselective AlkylationChiral piperazine diamideOptically active alcohol/acidAlkyl halideUp to 68% ee oup.com

Integration into Diverse Heterocyclic Systems for Chemical Library Generation

The generation of chemical libraries with high structural and stereochemical diversity is crucial for drug discovery. mdpi.com Chiral building blocks like this compound are ideal starting points for diversity-oriented synthesis (DOS) due to their inherent three-dimensionality and the presence of multiple reaction sites.

The two nitrogen atoms of the piperazine ring can be orthogonally protected, allowing for selective functionalization. This enables the divergent synthesis of a wide array of derivatives. rsc.org Synthetic strategies have been developed to produce complete sets of stereoisomeric 2,5-disubstituted piperazines, which serve as versatile intermediates for parallel library synthesis. acs.org

Furthermore, chiral piperazines can be fused with other heterocyclic systems to create novel, rigid scaffolds with unique three-dimensional shapes. A notable example is the "heterocyclic merging" approach, where stereochemically diverse chiral piperazines are fused to an indazole nucleus through a key late-stage Michael addition. nih.govbohrium.com Applying such a strategy to this compound could generate a library of novel indazolo-piperazine cores, combining the structural features of both heterocycles and offering new vectors for substitution and exploration of chemical space.

Table 2: Strategies for Chemical Library Generation with Chiral Piperazines

StrategyKey TransformationResulting ScaffoldKey FeaturesReference
Divergent SynthesisOrthogonal N-protection and functionalizationLibraries of N-substituted chiral piperazinesSystematic exploration of substituents acs.org
Heterocyclic MergingIntramolecular aza-Michael additionFused heterocyclic systems (e.g., indazolo-piperazines)Novel, rigid scaffolds with high 3D complexity nih.govbohrium.com
"Libraries from Libraries"Transformation of peptide skeletonsTrisubstituted chiral piperazinesMaintains side-chain diversity from amino acids mdpi.com

Role in the Development of Novel Chiral Ligands and Organocatalysts for Asymmetric Reactions

Chiral amines and diamines are fundamental components of many successful chiral ligands and organocatalysts. nih.gov The C2-symmetric and non-symmetric nature of substituted piperazines makes them attractive candidates for inducing enantioselectivity in a variety of chemical transformations.

The this compound scaffold contains multiple potential coordination sites: the two piperazine nitrogens and the pyridine nitrogen. This allows it to act as a bidentate or tridentate ligand for various transition metals. The chiral environment created by the (2S)-stereocenter can effectively bias the coordination sphere of the metal, leading to high enantioselectivity in catalyzed reactions such as hydrogenation, hydroamination, or C-C bond-forming reactions. nih.govacs.org The design of such P,N-ligands (phosphine-nitrogen) or N,N,N-ligands based on this scaffold could lead to novel, highly effective catalysts.

In the realm of organocatalysis, chiral piperazines have been shown to be effective catalysts for reactions like the Michael addition of aldehydes to nitroalkenes. unl.pt The mechanism often involves the formation of a chiral enamine intermediate from the aldehyde and the secondary amine of the piperazine, which then attacks the electrophile in a stereocontrolled manner. The this compound, with its available secondary amine, is a prime candidate for this type of catalysis. The pyridine moiety could also play a role in activating the substrate through hydrogen bonding or by modifying the catalyst's electronic properties. The development of C2-symmetric piperazines has also been a focus for creating novel organocatalysts. clockss.org

Table 3: Applications of Chiral Piperazine Derivatives in Asymmetric Catalysis

ApplicationPiperazine Derivative TypeExemplary ReactionAchieved SelectivityReference
OrganocatalysisC2-symmetric chiral piperazinesMichael addition of aldehydes to nitroalkenesUp to 98:2 dr, high yields unl.pt
Ligand for Metal CatalysisNonsymmetrical P,N-ligandsAsymmetric HydrogenationGood to excellent ee nih.gov
OrganocatalysisProline-derived piperazinesMichael additionDemonstrated catalytic activity nih.gov

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the piperazine backbone (δ 2.5–3.5 ppm for CH2_2 groups) and pyridinyl moiety (δ 7.5–8.5 ppm for aromatic protons). Stereochemical integrity is validated via NOESY correlations between the (2S)-configured chiral center and adjacent substituents .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z calculated for C11_{11}H16_{16}N4_4: 204.1376) .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, ensuring >98% stereochemical purity .

How does this compound function as a pharmacoperone in rescuing misfolded gonadotropin-releasing hormone receptors (GnRHR)?

Advanced
The compound (referred to as "In3" in one study) acts as a chaperone by binding to GnRHR mutants, stabilizing their conformation and restoring trafficking to the cell membrane. Methodologically:

  • In vitro assay : Cells expressing mutant GnRHR are treated with In3 (1–10 µM) for 48 hours, followed by 3^3H-inositol labeling. Agonist-induced inositol phosphate (IP) production is measured via ion-exchange chromatography, showing a dose-dependent rescue of receptor activity (EC50_{50} = 2.5 µM) .
  • Structure-activity relationship (SAR) : The pyridinyl-ethyl group enhances hydrophobic interactions with the receptor’s transmembrane domain, while the (2S)-configuration ensures optimal binding affinity .

What structural modifications of this compound enhance anti-acetylcholinesterase (AChE) activity for Alzheimer’s disease research?

Advanced
Derivatives with isoindoline-1,3-dione moieties attached to the piperazine nitrogen show improved AChE inhibition:

  • Synthetic route : Michael addition of maleimide derivatives to the piperazine core, followed by cyclization .
  • Bioactivity : Substitution at the 4-position of the pyridine ring (e.g., -Cl or -OCH3_3) increases IC50_{50} values (e.g., 0.8 µM vs. 12 µM for unmodified analogs). Molecular docking reveals these groups occupy the AChE peripheral anionic site, enhancing binding .

How can researchers resolve contradictions in reported synthesis yields of this compound derivatives?

Advanced
Discrepancies often arise from solvent polarity and catalyst selection:

  • Case study : A 70% yield was achieved using Pd/C (5 mol%) in ethanol under H2_2, whereas non-catalytic methods in DMF yielded <30% .
  • Troubleshooting :
    • Byproduct analysis : LC-MS identifies dimerization byproducts in non-catalytic routes.
    • Kinetic studies : Pseudo-first-order kinetics in catalytic hydrogenation confirm rate-limiting H2_2 adsorption .

What in silico tools are recommended for predicting the pharmacokinetic properties of this compound analogs?

Q. Advanced

  • ADME prediction : SwissADME or ADMETLab 2.0 estimate logP (~1.5), blood-brain barrier permeability (CNS MPO score = 4.2), and CYP450 inhibition .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability to targets like AChE (RMSD < 2 Å over 100 ns trajectories) .

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